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Compound of Interest

Compound Name: Z-VAD-AMC (acetate)

Cat. No.: B10797111

Executive Summary & Scientific Context

Caspase-1 (Interleukin-1

Converting Enzyme, ICE) is the effector protease of the inflammasome, a multiprotein oligomer
responsible for the activation of inflammatory responses.[1] Upon assembly of the
inflammasome (e.g., NLRP3, NLRC4), pro-caspase-1 is autocatalytically cleaved into its active
p20/p10 heterotetramer.[1] This active form processes pro-IL-1

and pro-IL-18 into their mature, secreted forms and cleaves Gasdermin D (GSDMD) to induce
pyroptosis.

Critical Technical Distinction (Z-VAD vs. Ac-YVAD): The user prompt specifies Z-VAD-AMC. It is
imperative to clarify the specificity profile of this substrate to ensure experimental integrity:

e Z-VAD-AMC (Pan-Caspase Substrate): The Z-VAD (Carbobenzoxy-valyl-alanyl-aspartyl)
motif is recognized by most caspases, including Caspase-1, -3, -7, and -8. Using this
substrate alone cannot distinguish Caspase-1 activity from apoptotic Caspase-3/7 activity.

e Ac-YVAD-AMC (Caspase-1 Specific Substrate): The YVAD (Tyrosine-Valine-Alanine-Aspartic
acid) motif is highly selective for Caspase-1.

Recommendation: This protocol details the methodology for AMC-based fluorometric assays.
While the steps apply to Z-VAD-AMC, Ac-YVAD-AMC is strongly recommended for specific
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Caspase-1 quantification. If Z-VAD-AMC must be used, it requires parallel inhibition controls
(detailed in Section 5).

Assay Principle

The assay relies on a synthetic peptide substrate conjugated to the fluorophore 7-amino-4-
methylcoumarin (AMC).[2]

 Intact Substrate: The peptide-AMC bond suppresses fluorescence.

o Enzymatic Cleavage: Active Caspase-1 hydrolyzes the peptide bond at the C-terminal
aspartic acid residue.

» Signal Generation: Free AMC is released, fluorescing yellow-green (Ex 380 nm / Em 460
nm). The intensity of fluorescence is directly proportional to Caspase-1 enzymatic activity.

Figure 1. Inflammasome Activation & Assay Mechanism
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Caption: Schematic of Caspase-1 activation via the NLRP3 inflammasome leading to
fluorogenic substrate cleavage.

Materials & Reagents
Buffer Compositions (Self-Preparation)

Store buffers at 4°C. Add DTT immediately prior to use.
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Component

Concentration

Function

Cell Lysis Buffer

Extracts cytosolic proteins

while preserving tetramer

structure
HEPES (pH 7.4) 50 mM Maintains physiological pH.
NacCl 100 mM lonic strength.[3]
Zwitterionic detergent;
CHAPS 0.1% (w/v) preserves Caspase-1 activity
better than SDS/Triton.
Chelates divalent cations
EDTA 1 mM o
(inhibits metalloproteases).
Stabilizes enzymes during
Glycerol 10% (v/v)

freeze/thaw.

DTT (Add Fresh)

10 mM

Critical: Maintains active site

cysteine in reduced state.

Assay Reaction Buffer

Optimized environment for

enzymatic kinetics

HEPES (pH 7.4) 50 mM
NacCl 100 mM
CHAPS 0.1% (w/v)
EDTA 1 mM
Glycerol 10% (v/v)

DTT (Add Fresh)

10 mM

Key Reagents

e Substrate: Ac-YVAD-AMC (Specific) OR Z-VAD-AMC (Pan-reactive).

o Stock: 10 mM in dry DMSO. Store at -20°C, protected from light.
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« Inhibitor (Negative Control): Ac-YVAD-CHO (Reversible) or Z-VAD-FMK (Irreversible).
e Standard: 7-Amino-4-methylcoumarin (AMC) (free standard).

o Protein Quantification: BCA or Bradford Assay Kkit.

Experimental Protocol
Phase 1: Cell Preparation & Lysis

Note: Caspase-1 is often secreted. For total activity, both supernatant and lysate may need
assessment, though this protocol focuses on cell lysates.

Induction: Treat cells (e.g., THP-1, BMDMSs) with priming agent (LPS, 3-4 hrs) followed by
activation signal (ATP/Nigericin, 30-60 min).

o Harvest: Centrifuge cells at 500 x g for 5 min at 4°C. Wash pellet once with ice-cold PBS.
e Lysis: Resuspend pellet in 50-100 pL of chilled Cell Lysis Buffer (with fresh DTT).
o Volume Guide: Use 50 pL for
cells.
e Incubation: Incubate on ice for 10-20 minutes. Agitate gently every 5 minutes.
 Clarification: Centrifuge at 12,000 - 16,000 x g for 10-15 min at 4°C to pellet debris/nuclei.
o Collection: Transfer supernatant to a fresh, pre-chilled tube. Keep on ice.

o Quantification: Determine protein concentration (BCA/Bradford). Normalize samples to 1-2
mg/mL.

Phase 2: Assay Setup (96-Well Plate)

Use Black-walled, clear-bottom 96-well plates to minimize background fluorescence.

Reaction Mix Preparation: Calculate volume needed: (Number of wells + 10%) x 100 pL.
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e Dilute Substrate Stock (10 mM) 1:200 into Assay Reaction Buffer to create a 50 uM Working
Solution.

Plate Layout:

Test Sample: 50 pL Cell Lysate + 50 pL Reaction Buffer (containing 50 uM Substrate).

Inhibitor Control (Specificity Check): 50 uL Lysate + 1 uL Ac-YVAD-CHO (incubate 10 min) +
50 pL Reaction Buffer.

Background Control: 50 uL Lysis Buffer + 50 uL Reaction Buffer.

Positive Control: Recombinant Active Caspase-1 (if available).

Phase 3: Kinetic Measurement

¢ Mix: Gently shake the plate for 30 seconds.

e Incubate: Place in plate reader at 37°C.

» Read: Measure fluorescence every 5-10 minutes for 60-120 minutes.
o Excitation: 380 nm
o Emission: 460 nm|[2]

o Endpoint Option: If kinetic reading is unavailable, incubate for 1-2 hours at 37°C and take a
single endpoint reading.

Figure 2: Workflow Diagram
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Caption: Step-by-step workflow from cell lysis to fluorescence quantification.

Data Analysis & Specificity Controls
Calculating Specific Activity
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Raw RFU (Relative Fluorescence Units) must be converted to specific activity (pmol AMC
released/min/mg protein).

e Generate AMC Standard Curve: Dilute free AMC standard (0, 10, 20, 40, 80, 100 uM) in
Reaction Buffer. Measure RFU. Plot RFU (y-axis) vs. pmol AMC (x-axis). Calculate the slope

(
).

e Calculate

RFU:
(Select a linear portion of the kinetic curve)

e Formula:

o = Slope of standard curve (RFU/pmol)
o = Reaction time (minutes)

o = Amount of protein added (mg)

Validating Specificity (The Z-VAD Problem)

If using Z-VAD-AMC, you will detect total caspase activity. To claim Caspase-1 activity, you
must subtract the signal from a well treated with a specific Caspase-1 inhibitor.

» Total Signal (Well A): Lysate + Z-VAD-AMC
» Non-Specific Signal (Well B): Lysate + Ac-YVAD-CHO (Inhibitor) + Z-VAD-AMC

o True Caspase-1 Activity: Signal A - Signal B

Troubleshooting & Optimization
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Issue Probable Cause Solution

Store substrate in aliquots at

High Background Substrate degradation )
-20°C; protect from light.
o o Always add fresh DTT to lysis
No Activity DTT oxidation )
and reaction buffers.
Ensure CHAPS is used (not
) ) just Triton); freeze-thaw cycles
Low Signal Poor Lysis
can help but may degrade
enzyme.
Dilute lysate further; ensure
Non-Linear Kinetics Substrate depletion substrate is in excess (>50
UM).
Centrifuge plate briefly (500xg,
Inconsistent Replicates Bubbles in wells 1 min) before reading to
remove bubbles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.jbc.org%2Farticle%2FS0021-9258(21)47268-6%2Ffulltext
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.cell.com%2Fcell%2Ffulltext%2FS0092-8674(10)00177-3
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.rndsystems.com%2Fproducts%2Fcaspase-1-colorimetric-assay-kit_k111-100
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.abcam.com%2Fproducts%2Fassay-kits%2Fcaspase-1-assay-kit-fluorometric-ab39412.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.jbc.org%2Farticle%2FS0021-9258(19)76472-X%2Ffulltext
https://www.benchchem.com/product/b10797111?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10797111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Sources

1. Caspase-1 Activity Assay Kit (Colorimetric) (NBP2-54815): Novus Biologicals
[novusbio.com]

2. static.igem.org [static.igem.org]

3. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Application Note: Fluorometric Quantification of
Caspase-1 Activity using AMC Substrates]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10797111#z-vad-amc-caspase-1-activity-assay-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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